Protein kinase inhibitors 1 hydrochloride

Vue d'ensemble

Description

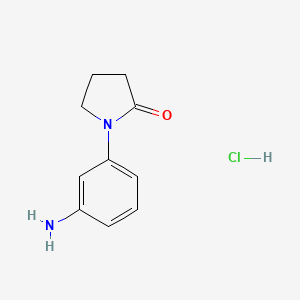

L’inhibiteur de protéine kinase 1 (chlorhydrate) est un inhibiteur puissant de la protéine kinase interagissant avec le domaine homéobox 2 (HIPK2), avec une valeur de CI50 de 74 nM pour HIPK2 et 136 nM pour HIPK1 . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber sélectivement des protéines kinases spécifiques, ce qui en fait un outil précieux pour l’étude des voies de signalisation cellulaire et des mécanismes de la maladie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur de protéine kinase 1 (chlorhydrate) implique généralement plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation subséquente. La voie de synthèse exacte peut varier, mais elle comprend généralement les étapes suivantes :

Formation de la structure de base : Cela implique la construction du squelette moléculaire de base par une série de réactions chimiques telles que des réactions de condensation, de cyclisation et de couplage.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants afin d’améliorer son activité inhibitrice et sa sélectivité. Cela peut impliquer des réactions telles que l’halogénation, l’alkylation et l’acylation.

Formation du chlorhydrate : La dernière étape implique la conversion du composé en sa forme de sel de chlorhydrate, ce qui améliore sa solubilité et sa stabilité.

Méthodes de production industrielle

La production industrielle de l’inhibiteur de protéine kinase 1 (chlorhydrate) suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à haut débit, de plateformes de synthèse automatisées et de mesures de contrôle de qualité rigoureuses pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de protéine kinase 1 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que des halogènes ou des agents alkylants.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et le trioxyde de chrome. Les conditions impliquent généralement des milieux acides ou basiques et des températures contrôlées.

Réduction : Les réactifs courants comprennent le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique. Les conditions impliquent souvent des atmosphères inertes et des températures basses.

Substitution : Les réactifs courants comprennent les halogènes (chlore, brome), les agents alkylants (iodure de méthyle) et les nucléophiles (amines, thiols). Les conditions varient en fonction de la réaction spécifique, mais impliquent souvent des solvants tels que le dichlorométhane ou l’éthanol.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution produisent généralement la formation de nouvelles liaisons carbone-carbone ou carbone-hétéroatome.

Applications de la recherche scientifique

L’inhibiteur de protéine kinase 1 (chlorhydrate) a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes d’inhibition des kinases et pour développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans l’étude des voies de signalisation cellulaire, en particulier celles impliquant HIPK2 et les kinases apparentées.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies caractérisées par une activité kinase dysrégulée, telles que le cancer et les troubles inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle de la qualité et le développement des essais.

Applications De Recherche Scientifique

Protein kinase inhibitor 1 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.

Biology: Employed in the investigation of cellular signaling pathways, particularly those involving HIPK2 and related kinases.

Medicine: Explored as a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new drugs and as a reference compound in quality control and assay development.

Mécanisme D'action

L’inhibiteur de protéine kinase 1 (chlorhydrate) exerce ses effets en se liant sélectivement au site de liaison de l’ATP de HIPK2, inhibant ainsi son activité kinase . Cette inhibition empêche la phosphorylation des substrats en aval, interrompant les voies de signalisation cellulaire impliquées dans la prolifération cellulaire, l’apoptose et les réponses au stress. La sélectivité du composé pour HIPK2 par rapport aux autres kinases est attribuée à sa structure moléculaire unique, qui permet des interactions spécifiques avec le site actif de HIPK2.

Comparaison Avec Des Composés Similaires

L’inhibiteur de protéine kinase 1 (chlorhydrate) peut être comparé à d’autres inhibiteurs de kinases, tels que :

Staurosporine : Un inhibiteur de kinase à large spectre avec une forte puissance, mais une faible sélectivité.

Imatinib : Un inhibiteur sélectif de la kinase BCR-ABL, utilisé dans le traitement de la leucémie myéloïde chronique.

Gefitinib : Un inhibiteur de la kinase du récepteur du facteur de croissance épidermique (EGFR), utilisé dans le traitement du cancer du poumon non à petites cellules.

Unicité

L’unicité de l’inhibiteur de protéine kinase 1 (chlorhydrate) réside dans sa forte sélectivité pour HIPK2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de cette kinase dans les processus cellulaires et les mécanismes de la maladie. Sa capacité à inhiber sélectivement HIPK2 sans affecter de manière significative les autres kinases réduit la probabilité d’effets hors cible, améliorant son utilité dans la recherche fondamentale et le développement thérapeutique.

Propriétés

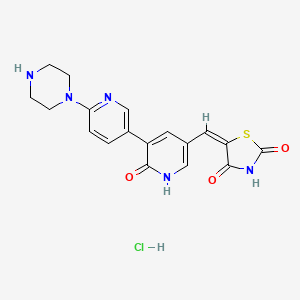

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLSZGRUEDWPNC-XHIXCECLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

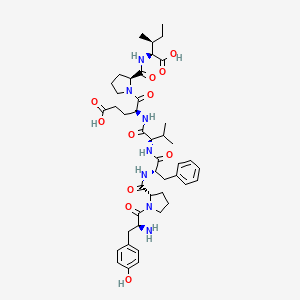

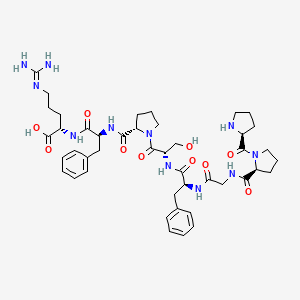

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)

![1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)